molecular formula C11H24ClN B1432941 3-(3,3-Dimethylbutyl)piperidine hydrochloride CAS No. 1864074-17-8

3-(3,3-Dimethylbutyl)piperidine hydrochloride

Cat. No.: B1432941
CAS No.: 1864074-17-8
M. Wt: 205.77 g/mol
InChI Key: JITCOYDCIMPLET-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylbutyl)piperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied for its potential therapeutic effects in various medical conditions, including Alzheimer’s disease, schizophrenia, and addiction. The compound is characterized by its molecular formula C11H24ClN and a molecular weight of 205.77 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylbutyl)piperidine hydrochloride typically involves the reaction of piperidine with 3,3-dimethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as crystallization and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylbutyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

3-(3,3-Dimethylbutyl)piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.

    Medicine: Investigated for its therapeutic potential in conditions like Alzheimer’s disease, schizophrenia, and addiction.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylbutyl)piperidine hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitter receptors, particularly nicotinic acetylcholine receptors. This modulation can lead to changes in neurotransmitter release and neuronal excitability, which may underlie its therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride: Another piperidine derivative with potential therapeutic applications.

    1-(4,4-diphenyl-3-butenyl)piperidine hydrochloride: Used in research for its pharmacological properties.

Uniqueness

3-(3,3-Dimethylbutyl)piperidine hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to modulate nicotinic acetylcholine receptors sets it apart from other piperidine derivatives, making it a valuable compound in the study of neurological disorders.

Properties

IUPAC Name

3-(3,3-dimethylbutyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-11(2,3)7-6-10-5-4-8-12-9-10;/h10,12H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITCOYDCIMPLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,3-Dimethylbutyl)piperidine hydrochloride
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3-(3,3-Dimethylbutyl)piperidine hydrochloride
Reactant of Route 3
3-(3,3-Dimethylbutyl)piperidine hydrochloride
Reactant of Route 4
3-(3,3-Dimethylbutyl)piperidine hydrochloride
Reactant of Route 5
3-(3,3-Dimethylbutyl)piperidine hydrochloride
Reactant of Route 6
3-(3,3-Dimethylbutyl)piperidine hydrochloride

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